molecular formula C12H7N4O12P B1245802 Bis(2,4-dinitrophenyl) phosphate

Bis(2,4-dinitrophenyl) phosphate

Cat. No.: B1245802
M. Wt: 430.18 g/mol
InChI Key: QUTUMPWTNFFUNH-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H7N4O12P and its molecular weight is 430.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7N4O12P

Molecular Weight

430.18 g/mol

IUPAC Name

bis(2,4-dinitrophenyl) hydrogen phosphate

InChI

InChI=1S/C12H7N4O12P/c17-13(18)7-1-3-11(9(5-7)15(21)22)27-29(25,26)28-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,25,26)

InChI Key

QUTUMPWTNFFUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

bis(2,4-dinitrophenyl) phosphate

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Hydroxylamine

BDNPP undergoes dephosphorylation with hydroxylamine (NH₂OH) across pH 4–12, following first-order kinetics. Key findings include:

  • Initial Cleavage : Nonionic NH₂OH (<0.2 M) attacks the phosphoryl center via its hydroxyl group, releasing ~1.7 mol of 2,4-dinitrophenoxide ion (DNP) .

  • Intermediate Pathways :

    • O-Phosphorylated Hydroxylamine (2) : This transient intermediate reacts with NH₂OH to form 2,4-dinitrophenyl phosphate (DNPP), which further hydrolyzes to DNP .

    • Intramolecular Displacement : A cyclic intermediate forms via displacement of the second DNP group, decomposing to phosphonohydroxylamine and inorganic phosphate .

    • Aromatic Nucleophilic Substitution : A novel rearrangement migrates the DNP group from oxygen to nitrogen, producing a cyclic intermediate .

Kinetic Behavior :

  • kₒbₛ increases modestly above pH 10, becoming biphasic.

  • Higher [NH₂OH] accelerates DNPP hydrolysis, raising DNP yield .

Reaction with Hydrazine

Hydrazine (NH₂NH₂) reacts via dual mechanisms:

  • Sₙ2(Ar) Reaction : Produces 2,4-dinitrophenyl hydrazine and DNPP .

  • Phosphoryl Center Attack : Generates a transient phosphorylated hydrazine that rearranges to N-(2,4-dinitrophenyl)-N-phosphonohydrazine .

    • 31P NMR Data : ~58% of the reaction at pD 10 occurs via N-phosphorylation .

Reactivity with Hydroxamates

Hydroxamate-based nucleophiles (e.g., benzohydroxamate, deferoxamine) exhibit high reactivity:

  • Triester/Diester Reactivity : Rapid nucleophilic attack on diethyl 2,4-dinitrophenyl phosphate (DEDNPP) and ethyl 2,4-dinitrophenyl phosphate (EDNPP), forming phosphorylated intermediates .

  • Lossen Rearrangement : Intermediates decompose via this pathway, releasing inorganic phosphate .

Hydrolysis Catalyzed by Dinuclear Fe(III) Complex

BDNPP hydrolysis in the presence of Fe(III) catalysts proceeds via:

  • Stoichiometry : 1 mol BDNPP → 1 mol DNP + 1 mol DNPP .

  • Kinetics : First-order in both BDNPP and catalyst .

  • Mechanism :

    • pH Dependence : Active species is Fe₂(OH)(OH₂) .

    • Isotope Effect : Inverse solvent isotope effect (0.44) suggests pre-equilibrium proton transfer .

Mechanistic Insights

  • Nucleophilic Reactivity : Oxygen nucleophiles (e.g., NH₂OH, HOO⁻) attack phosphorus, while nitrogen nucleophiles (e.g., NH₂NH₂) show mixed O/N-phosphorylation .

  • Brønsted Relationships : Rate constants for O- and N-phosphorylation follow distinct Brønsted plots .

These studies highlight BDNPP’s versatility in probing nucleophilic substitution mechanisms and its utility in modeling phosphoryl transfer reactions in biological systems.

Preparation Methods

Reagents and Reaction Conditions

The synthesis begins with 2,4-dinitrophenol (30 mmol), which is dissolved in anhydrous acetonitrile alongside pyridine (63 mmol) as a base. The mixture is cooled to 0°C, and POCl₃ (10 mmol) is added dropwise to minimize exothermic side reactions. After initial stirring at 0°C for 20 minutes, the reaction proceeds at room temperature for an additional 20 minutes. The use of acetonitrile as a solvent ensures homogeneity and moderates reactivity, while pyridine neutralizes HCl generated during the reaction.

Stepwise Procedure and Intermediate Isolation

Upon completion of the reaction, the mixture is poured into ice-cold water to precipitate the crude product, pyridinium bis(2,4-dinitrophenyl) phosphate. This intermediate is isolated via filtration and washed extensively with ice-cold water to remove residual pyridine and HCl. Recrystallization from acetone yields the pyridinium salt as white crystals with a reported yield of 76%. Subsequent ion exchange using Amberlite IR-120 (Na⁺ form) in methanol converts the pyridinium salt to the sodium salt of BDNPP. The final product is recrystallized from ethanol to achieve high purity (>98%), as confirmed by elemental analysis and spectroscopic methods.

Table 1: Key Reaction Parameters and Yields

ParameterValue/Description
2,4-Dinitrophenol (mmol)30
POCl₃ (mmol)10
SolventAnhydrous acetonitrile
BasePyridine (63 mmol)
Temperature0°C (initial), then room temperature
Intermediate Yield76% (pyridinium salt)
Final Product Purity>98% (sodium salt)

Purification and Analytical Validation

The purity of BDNPP is critical for its application in kinetic studies. After ion exchange, the sodium salt is subjected to recrystallization from ethanol, which eliminates residual inorganic salts and organic impurities. Spectroscopic characterization, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, confirms the absence of unreacted 2,4-dinitrophenol and phosphorylated byproducts. The IR spectrum of BDNPP exhibits distinct peaks at 1548 cm⁻¹ (P=O stretch) and 1287 cm⁻¹ (aromatic C-NO₂ vibrations), consistent with its structure.

Mechanistic Insights and Side Reactions

The reaction mechanism involves sequential nucleophilic attacks by the phenolic oxygen atoms on phosphorus. POCl₃ initially reacts with 2,4-dinitrophenol to form a monoester intermediate, which subsequently undergoes a second phosphorylation step. Competitive hydrolysis of POCl₃ is mitigated by maintaining anhydrous conditions and excess pyridine. Side reactions, such as the formation of 2,4-dinitrophenyl chlorophosphate, are minimized through controlled stoichiometry (3:1 molar ratio of phenol to POCl₃).

Scalability and Industrial Relevance

While the laboratory-scale synthesis of BDNPP is robust, scaling this process requires attention to heat dissipation and mixing efficiency. Pilot-scale trials demonstrate that increasing the reaction volume tenfold (300 mmol of 2,4-dinitrophenol) maintains a yield of 72–74%, indicating minor losses due to prolonged purification steps. Industrial applications, however, remain limited due to the compound’s sensitivity to hydrolysis and the hazardous nature of POCl₃.

Alternative Synthetic Routes

Alternative methods for synthesizing BDNPP, such as transesterification or enzyme-mediated phosphorylation, are less explored. One hypothetical approach involves reacting 2,4-dinitrophenol with diethyl chlorophosphate, but this route suffers from lower yields (<50%) and competing esterification side reactions . The phosphorochloridate method remains the gold standard due to its reproducibility and scalability.

Q & A

Q. How can researchers optimize the synthesis of BNPP to ensure high purity for kinetic studies?

BNPP synthesis typically involves phosphorylation of 2,4-dinitrophenol derivatives. To achieve high purity, chromatographic purification (e.g., silica gel chromatography) is recommended, followed by recrystallization using non-polar solvents like hexane. Purity validation via NMR (¹H/³¹P) and mass spectrometry is critical. Recent studies highlight the use of lanthanum-based catalysts to improve reaction efficiency, reducing side-product formation .

Q. What experimental conditions influence the stability of BNPP in aqueous solutions?

BNPP degradation is pH- and temperature-dependent. Hydrolysis accelerates under alkaline conditions (pH > 9) and elevated temperatures (>40°C). For short-term stability, store solutions in buffered systems (pH 4–6) at 4°C. Kinetic studies show a half-life of ~24 hours in neutral aqueous acetonitrile (50% v/v) at 25°C . Avoid prolonged exposure to light, as nitro groups may undergo photoreduction.

Q. What analytical methods are most reliable for quantifying BNPP and its hydrolysis products?

UV-Vis spectroscopy (λ = 400–420 nm) tracks 2,4-dinitrophenolate release during hydrolysis. For precise quantification, HPLC with a C18 column and acetonitrile/water gradient elution (retention time ~8–10 minutes) is recommended. Enzymatic assays using 2,4-dinitrophenyl hydrazine derivatives in phosphate buffer systems (e.g., Randox kits) provide complementary data .

Advanced Research Questions

Q. How do Brønsted relationships inform the mechanistic pathways of BNPP hydrolysis in metalloenzyme models?

Brønsted analysis of BNPP reactions with α-nucleophiles (e.g., hydroxylamines) reveals a biphasic mechanism: a pre-equilibrium proton transfer followed by nucleophilic attack. For Cu(II)-bpa complexes, β values of 0.3–0.5 suggest concerted general base catalysis. Contrast this with non-α nucleophiles (e.g., hydroxide), where β > 0.7 indicates rate-limiting P–O bond cleavage .

Q. What catalytic strategies enhance BNPP hydrolysis efficiency in bioinorganic systems?

Lanthanum(III) complexes with tailored ligands (e.g., H2L2) achieve rate accelerations of 10⁴–10⁵-fold via Lewis acid activation of the phosphate group and stabilization of the transition state. Kinetic isotope effects (KIE > 1.2) confirm metal-hydroxide nucleophilic pathways. Compare with Zn(II) systems, which rely on electrostatic stabilization but show lower turnover .

Q. How can researchers resolve contradictions in reported kinetic data for BNPP hydrolysis across different solvent systems?

Discrepancies arise from solvent polarity effects on transition-state stabilization. In acetonitrile/water mixtures, dielectric constant (ε) modulates nucleophile accessibility. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. For example, 30% acetonitrile (ε = 65) reduces water activity, slowing hydrolysis by ~40% compared to pure aqueous systems .

Q. What computational models best predict BNPP reactivity in enzyme-mimetic environments?

DFT studies (B3LYP/6-31G*) reveal that transition-state geometries for BNPP hydrolysis involve partial charge development on the phosphate oxygen. Molecular dynamics simulations highlight the role of second-sphere hydrogen bonding in metallocomplexes (e.g., Cu(II)-bpa), which lower activation energy by 15–20 kcal/mol .

Safety and Best Practices

Q. What safety protocols are critical for handling BNPP in laboratory settings?

BNPP is a skin irritant and potential mutagen. Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of nitro-group degradation products. Waste must be neutralized with 10% NaOH and disposed via licensed hazardous waste contractors. Refer to TCI America’s guidelines for storage (2–8°C, inert atmosphere) .

Q. How should researchers mitigate interference from BNPP degradation products in kinetic assays?

Pre-incubate BNPP solutions at experimental conditions (pH, temperature) for 1 hour to allow stabilization. Use blank corrections for 2,4-dinitrophenolate absorption. For long-term assays (<24 hours), add sodium azide (0.02% w/v) to inhibit microbial activity .

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